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Technical Support Center: MTT Cell Viability
Assay
This guide provides troubleshooting advice and answers to frequently asked questions for

researchers, scientists, and drug development professionals using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Troubleshooting Guide (Q&A)
This section addresses specific issues that may arise during the MTT assay, offering potential

causes and solutions in a direct question-and-answer format.

Issue 1: High Background Absorbance
Question: My control wells (media only, no cells) show high absorbance readings. What could

be the cause?

Answer: High background absorbance can obscure the true signal from the cells and lead to

inaccurate results. Several factors can contribute to this issue:

Reagent Contamination or Degradation: The MTT reagent itself may be contaminated or

have degraded from exposure to light. Always prepare MTT solution fresh or store it properly,

protected from light at 4°C. If the stock solution appears blue or green, it should be

discarded.
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Media Components: Phenol red, a common pH indicator in culture media, can interfere with

absorbance readings.[1][2] Serum components can also sometimes reduce MTT.[3] It is

recommended to use a serum-free and phenol red-free medium during the MTT incubation

step to mitigate this interference.

Microbial Contamination: Bacterial or yeast contamination in the culture medium or reagents

can reduce MTT, leading to a false-positive signal. Ensure all reagents and equipment are

sterile.

Compound Interference: The test compound itself may directly reduce the MTT reagent.[4]

To check for this, run a control well containing the medium and the test compound, but no

cells.[5]

Issue 2: Low Signal or Low Sensitivity
Question: The absorbance readings for my viable cells are very low, resulting in a poor signal-

to-noise ratio. How can I improve this?

Answer: A weak signal can make it difficult to detect changes in cell viability, especially subtle

ones. Consider the following optimizations:

Insufficient Cell Number: The number of cells seeded may be too low to generate a strong

signal. It's crucial to optimize the cell seeding density for your specific cell line.[6][7] The

optimal number should fall within the linear range of a cell number vs. absorbance curve.

Suboptimal Incubation Times: The incubation time with the MTT reagent may be too short for

sufficient formazan production. While typical incubation is 2-4 hours, this may need to be

optimized for your cell type.[8] However, extending incubation beyond 4 hours can lead to

cytotoxicity from the formazan product itself.[8]

Low Metabolic Activity: Some cell types, like splenocytes or thymocytes, have inherently low

metabolic rates and reduce very little MTT.[9] For these cells, a different type of viability

assay may be more appropriate.

MTT Reagent Concentration: The concentration of the MTT reagent can be optimized. A

range of 0.2 to 0.5 mg/mL is common.[8]
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Issue 3: Incomplete Solubilization of Formazan Crystals
Question: After adding the solubilization agent, I can still see purple precipitate in the wells.

What should I do?

Answer: Incomplete dissolution of the formazan crystals is a common problem that leads to

artificially low and highly variable absorbance readings.[10]

Inadequate Mixing: Ensure the plate is mixed thoroughly after adding the solvent. Using an

orbital shaker for 15-30 minutes or gently pipetting up and down can help. Vigorous shaking

(e.g., >600 rpm) may be necessary in some cases.[11]

Incorrect Solvent: While DMSO is a common solvent, it may not be optimal for all conditions.

[12] Alternatives include acidified isopropanol (e.g., 0.04 N HCl in isopropanol) or solutions

containing detergents like sodium dodecyl sulfate (SDS).[13] A combination of DMSO and an

SDS-lysis solution has also been shown to be effective, especially for suspension cells.[10]

Insufficient Solvent Volume: The volume of the solubilization agent may be too low to

dissolve all the formazan. Ensure you are using an adequate volume, often equal to the

volume of culture medium in the well (e.g., 100 µL).

Precipitation: In some cases, proteins from serum in the media can precipitate upon the

addition of an organic solvent, which can interfere with readings.[14] Using a detergent-

based lysis buffer can prevent this.

Issue 4: High Variability Between Replicate Wells
Question: I am seeing significant differences in absorbance values between my replicate wells.

What is causing this inconsistency?

Answer: High variability compromises the reliability and statistical significance of your results.

Uneven Cell Seeding: Inconsistent pipetting when seeding cells is a major source of

variability. Ensure your cell suspension is homogenous (no clumps) and that you are

pipetting accurately.

Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to

changes in media concentration and affecting cell growth. To minimize this, avoid using the
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outer wells or fill them with sterile PBS or media to maintain humidity.

Loss of Cells/Formazan: During media removal steps, loosely adherent cells or formazan

crystals can be accidentally aspirated.[15] For suspension cells, centrifugation of the plate

before aspirating the supernatant is critical.[11][15] For adherent cells, be gentle when

aspirating media.

Incomplete Formazan Solubilization: As mentioned previously, if crystals are not fully

dissolved, it will lead to inconsistent readings across wells.

Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the MTT assay? The MTT assay is a colorimetric

method that measures a cell's metabolic activity.[9] Viable cells possess NAD(P)H-dependent

oxidoreductase enzymes, primarily located in the mitochondria, which reduce the yellow, water-

soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[16] This formazan is

then dissolved, and the intensity of the purple color, measured spectrophotometrically, is

directly proportional to the number of metabolically active (and therefore viable) cells.[17]

Q2: Can the MTT assay distinguish between cytostatic and cytotoxic effects? The MTT assay

primarily measures metabolic activity, which is an indicator of cell viability, not a direct measure

of cell number or death. A reduction in signal can indicate either cytotoxicity (cell death) or a

cytostatic effect (inhibition of proliferation), as both can lead to a lower number of metabolically

active cells compared to the control. Therefore, the MTT assay alone cannot definitively

distinguish between these two effects. Microscopic observation or other assays are needed for

confirmation.

Q3: My test compound is colored. Can I still use the MTT assay? Yes, but with caution. If your

test compound absorbs light at or near the same wavelength as formazan (typically 570 nm), it

will interfere with the results. To account for this, you must run a "compound only" background

control for each concentration tested. This control well should contain culture medium and the

compound, but no cells. The absorbance from this well should be subtracted from the

absorbance of the corresponding experimental wells.

Q4: What is the purpose of the reference wavelength (e.g., 630-690 nm)? A reference

wavelength, where neither MTT nor formazan absorbs significantly, is used to correct for non-

specific background absorbance.[8][18] This can be caused by fingerprints on the plate,

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.researchgate.net/post/Can-anyone-help-with-MTT-troubleshooting-removing-formazan-crystals
https://www.researchgate.net/post/Why_my_formazan_crystals_isnt_solved_in_my_mtt_after_addition_dmso_and_even_shaking_1_hour
https://www.researchgate.net/post/Can-anyone-help-with-MTT-troubleshooting-removing-formazan-crystals
https://en.wikipedia.org/wiki/MTT_assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://acmeresearchlabs.in/2023/06/08/the-essential-role-of-in-vitro-mtt-assay-in-drug-discovery/
https://cellculture2.altervista.org/the-mtt-assay-a-cell-viability-test/
https://www.researchgate.net/post/What_is_the_importance_of_background_reading_in_MTT_viability_assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


scratches, or turbidity from precipitated proteins.[18] Subtracting the absorbance at the

reference wavelength from the absorbance at the measurement wavelength (e.g., 570 nm)

provides a more accurate reading.[18]

Q5: Why is it recommended to use serum-free medium during the MTT incubation step? Serum

contains proteins and other components that can interfere with the assay. Some serum

components may directly reduce MTT or alter the metabolic state of the cells, leading to

inaccurate measurements of viability. Using a serum-free medium for the short duration of the

MTT incubation (2-4 hours) creates a cleaner system and ensures the signal is more reflective

of the cells' intrinsic metabolic activity.

Data & Protocols
Table 1: Recommended Seeding Densities & Reagent
Concentrations
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Parameter Cell Type
Recommended
Range

Notes

Cell Seeding Density
Adherent (Solid

Tumors)

10,000 - 100,000

cells/well

Must be optimized;

should be in

logarithmic growth

phase.

Suspension

(Leukemic)

50,000 - 100,000

cells/well

Density varies greatly

between cell lines.[19]

Low Plating Efficiency >500 cells/well

Higher numbers

needed to generate

sufficient signal.[6]

MTT Reagent Stock Solution
5 mg/mL in sterile

PBS

Filter sterilize; store

protected from light at

4°C.

Working

Concentration
0.2 - 0.5 mg/mL (final)

Add 10 µL of 5 mg/mL

stock to 100 µL of

medium.[8]

Incubation Times Cell Treatment 24 - 72 hours

Dependent on

experimental design

and compound

kinetics.

MTT Incubation 2 - 4 hours

Longer times may

increase signal but

also toxicity.[8]

Solubilization 2 hours to overnight

Depends on the

solvent used; SDS

may require longer.

[13]

Spectrophotometry
Measurement

Wavelength

570 nm (Range: 500-

600 nm)

Peak absorbance for

formazan.[1][9]

Reference

Wavelength
>650 nm

To correct for

background noise.
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Detailed Experimental Protocol: MTT Assay
This protocol provides a general workflow. Volumes are for a standard 96-well plate and should

be optimized for your specific cell line and conditions.

Cell Seeding:

Harvest and count cells, ensuring they are in the logarithmic growth phase and have high

viability (>90%).

Dilute the cells to the predetermined optimal concentration in fresh culture medium.

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no

cell" controls (media only).

Incubate the plate in a humidified incubator (e.g., 37°C, 5% CO₂) for 6 to 24 hours to allow

cells to attach (for adherent lines) and recover.

Cell Treatment:

Prepare serial dilutions of your test compound in culture medium.

Remove the old medium from the wells and add 100 µL of medium containing the test

compound or vehicle control.

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

After the treatment period, add 10 µL of MTT reagent (5 mg/mL stock) to each well for a

final concentration of 0.5 mg/mL.

Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will

metabolize the MTT into purple formazan crystals. A purple precipitate should be visible

under a microscope.

Formazan Solubilization:
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For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the

cells or the formazan crystals.

For Suspension Cells: Centrifuge the plate (e.g., 400 x g for 10 minutes) to pellet the cells

and formazan before carefully removing the supernatant.[15]

Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-

based solution) to each well.

Place the plate on an orbital shaker for 15-30 minutes, protected from light, to ensure

complete dissolution of the crystals.

Absorbance Measurement:

Measure the absorbance of each well using a microplate reader.

Set the measurement wavelength to 570 nm and the reference wavelength to >650 nm.

Read the plate within 1 hour of adding the solubilization solution.

Data Analysis:

Subtract the average absorbance of the "no cell" control wells from all other readings.

If a reference wavelength was used, subtract this reading from the 570 nm reading.

Calculate cell viability as a percentage of the vehicle-treated control cells:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
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Caption: Biochemical mechanism of the MTT assay in a viable cell.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1680041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Seed Cells
in 96-well Plate

Incubate
(Attach/Recover)

2. Add Test Compound
& Vehicle Control

Incubate
(Treatment Period)

3. Add MTT Reagent
to each well

Incubate (2-4h)
(Formazan Formation)

4. Add Solubilization
Solution (e.g., DMSO)

5. Read Absorbance
at 570nm

End

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the MTT assay.
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Caption: Troubleshooting flowchart for high background absorbance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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